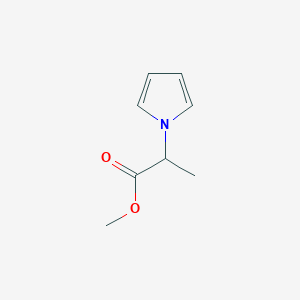
Methyl 2-(1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-pyrrol-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of methyl 2-(1H-pyrrol-1-yl)propanoate is not well understood. However, studies have suggested that this compound may act as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes such as muscle contraction and cognitive function.
Effets Biochimiques Et Physiologiques
Methyl 2-(1H-pyrrol-1-yl)propanoate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have potential applications in the treatment of Alzheimer's disease, as it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it may act as a photosensitizer in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 2-(1H-pyrrol-1-yl)propanoate in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are various future directions for research on methyl 2-(1H-pyrrol-1-yl)propanoate. One future direction is to further investigate its potential applications in the treatment of Alzheimer's disease and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as catalysis and sensing.
Méthodes De Synthèse
Methyl 2-(1H-pyrrol-1-yl)propanoate can be synthesized through the reaction of 2-bromoacetophenone and pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate and the subsequent elimination of hydrogen bromide. The product obtained is then purified through column chromatography to obtain pure methyl 2-(1H-pyrrol-1-yl)propanoate.
Applications De Recherche Scientifique
Methyl 2-(1H-pyrrol-1-yl)propanoate has a wide range of potential applications in scientific research. This compound has been used as a building block in the synthesis of various organic compounds such as pyrrole-based macrocycles, porphyrins, and phthalocyanines. These compounds have applications in various fields such as catalysis, sensing, and photodynamic therapy.
Propriétés
Numéro CAS |
130016-69-2 |
|---|---|
Nom du produit |
Methyl 2-(1H-pyrrol-1-yl)propanoate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3 |
Clé InChI |
VNTMTYITVOQQIR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=CC=C1 |
SMILES canonique |
CC(C(=O)OC)N1C=CC=C1 |
Synonymes |
1H-Pyrrole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



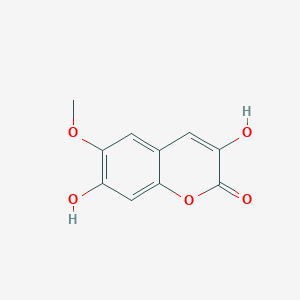
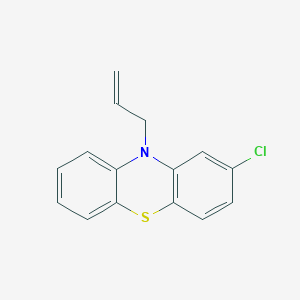
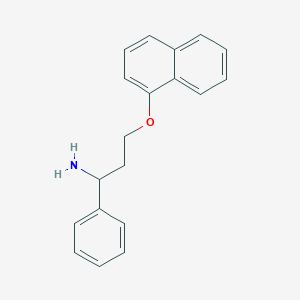
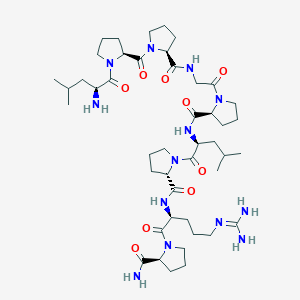

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
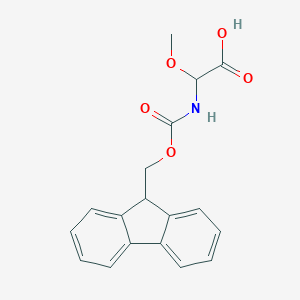
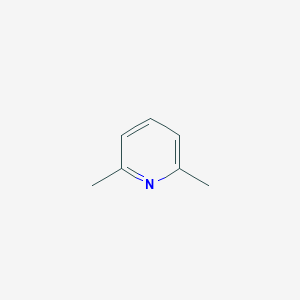
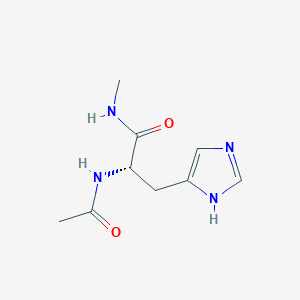
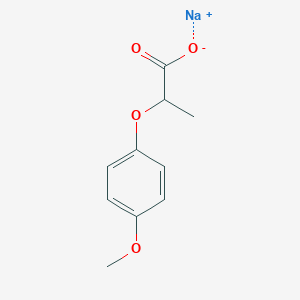
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
